An In-depth Technical Guide to 5-Chloro-2-nitrophenylboronic acid: A Keystone Reagent in Modern Organic Synthesis
An In-depth Technical Guide to 5-Chloro-2-nitrophenylboronic acid: A Keystone Reagent in Modern Organic Synthesis
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Introduction
5-Chloro-2-nitrophenylboronic acid, identified by the CAS number 532924-25-7 , is a highly functionalized arylboronic acid that has emerged as a critical building block in contemporary organic synthesis.[1][2][3] Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where it serves as a versatile precursor for the synthesis of complex biaryl and heteroaryl structures.[4][5][6] These structural motifs are central to the development of novel pharmaceuticals, agrochemicals, and advanced materials.
This technical guide offers an in-depth exploration of 5-Chloro-2-nitrophenylboronic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, discuss the nuances of its application in synthetic protocols with an emphasis on the Suzuki-Miyaura coupling, and provide essential safety and handling information. The overarching goal is to equip the reader with the foundational knowledge and practical insights required to effectively and safely utilize this potent synthetic tool.
Physicochemical Properties and Specifications
The strategic placement of the chloro, nitro, and boronic acid functionalities on the phenyl ring imparts unique reactivity to this molecule. The electron-withdrawing nature of the nitro group and the chloro atom influences the electronic properties of the boronic acid, impacting its reactivity in cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 532924-25-7 | [1][2][7] |
| Molecular Formula | C₆H₅BClNO₄ | [1][2] |
| Molecular Weight | 201.4 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [4] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide; insoluble in water. | [4] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 5-Chloro-2-nitrophenylboronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[6] The general transformation involves the reaction of an organoboron compound (in this case, 5-Chloro-2-nitrophenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base.
Mechanistic Considerations and Causality in Experimental Design
The catalytic cycle of the Suzuki-Miyaura reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][8]
Caption: The Suzuki-Miyaura Catalytic Cycle.
A critical aspect when using sterically hindered reagents like 5-Chloro-2-nitrophenylboronic acid is the choice of catalyst, ligand, and base. The ortho-nitro group introduces significant steric bulk, which can impede the transmetalation step, often the rate-limiting step in the cycle.[8]
-
Ligand Selection: For sterically demanding couplings, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) are often superior to standard ligands like triphenylphosphine (PPh₃).[8] These ligands facilitate both the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[8]
-
Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[9] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.
-
Solvent System: The Suzuki reaction is versatile in its solvent requirements, with common choices including toluene, dioxane, and biphasic systems like toluene/water or THF/water.[10] The choice of solvent can influence the solubility of the reactants and the overall reaction rate.
Exemplary Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol provides a general framework for the coupling of 5-Chloro-2-nitrophenylboronic acid with a generic aryl bromide. It is intended as a starting point and may require optimization for specific substrates.
Caption: General Experimental Workflow for Suzuki Coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-Chloro-2-nitrophenylboronic acid (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the appropriate ligand if required.
-
Solvent Addition: Add a degassed solvent system, for example, a 4:1 mixture of toluene and water (5 mL).
-
Degassing: Seal the flask and thoroughly degas the mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Synthesis of 5-Chloro-2-nitrophenylboronic acid
Applications in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib (Velcade) and Ixazomib, containing a boronic acid moiety.[12] These compounds often act as enzyme inhibitors by forming a reversible covalent bond with active site serine or threonine residues.[12]
5-Chloro-2-nitrophenylboronic acid serves as a valuable intermediate in the synthesis of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, providing a handle for introducing a wide range of substituents. The chloro group also offers a site for further cross-coupling reactions or nucleophilic aromatic substitution. This multi-functionality makes it a powerful tool for building molecular complexity and exploring structure-activity relationships in drug discovery programs. For instance, boronic acid-based compounds are being investigated as β-lactamase inhibitors to combat antibiotic resistance.[13]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-2-nitrophenylboronic acid.
-
Hazard Identification: This compound may cause skin and serious eye irritation. It may also be harmful if swallowed.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from incompatible materials such as oxidizing agents.
-
First Aid Measures:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[14]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[14]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[15]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[14][15]
Conclusion
5-Chloro-2-nitrophenylboronic acid is a sophisticated and highly valuable reagent for the modern synthetic chemist. Its primary utility in Suzuki-Miyaura cross-coupling reactions, enabled by its unique electronic and steric properties, allows for the efficient construction of complex molecular architectures that are foundational to pharmaceutical and materials science research. A thorough understanding of its reactivity, particularly the nuances of catalyst and ligand selection, is paramount for its successful application. By adhering to rigorous experimental protocols and appropriate safety measures, researchers can fully leverage the synthetic potential of this powerful chemical building block.
References
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ChemBK. (2-chloro-5-nitro-phenyl)boronic acid. [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. [Link]
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National Center for Biotechnology Information. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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